Propaquizafop Propaquizafop Propaquizafop is a quinoxaline derivative used as systemic herbicide for annual and perennial grasses. It has a role as a xenobiotic, an environmental contaminant, an agrochemical and a phenoxy herbicide. It is an aromatic ether, an organochlorine compound, a quinoxaline derivative, a carboxylic ester and an oxime O-ether.
Brand Name: Vulcanchem
CAS No.: 111479-05-1
VCID: VC0540285
InChI: InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-22(27)15(3)30-17-5-7-18(8-6-17)31-21-13-24-20-12-16(23)4-9-19(20)25-21/h4-9,12-13,15H,10-11H2,1-3H3/t15-/m1/s1
SMILES: Array
Molecular Formula: C22H22ClN3O5
Molecular Weight: 443.9 g/mol

Propaquizafop

CAS No.: 111479-05-1

Cat. No.: VC0540285

Molecular Formula: C22H22ClN3O5

Molecular Weight: 443.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propaquizafop - 111479-05-1

Specification

CAS No. 111479-05-1
Molecular Formula C22H22ClN3O5
Molecular Weight 443.9 g/mol
IUPAC Name 2-(propan-2-ylideneamino)oxyethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Standard InChI InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-22(27)15(3)30-17-5-7-18(8-6-17)31-21-13-24-20-12-16(23)4-9-19(20)25-21/h4-9,12-13,15H,10-11H2,1-3H3/t15-/m1/s1
Standard InChI Key FROBCXTULYFHEJ-OAHLLOKOSA-N
Isomeric SMILES C[C@H](C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Canonical SMILES CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Appearance Solid powder
Melting Point 62-64Â °C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Classification

Propaquizafop (IUPAC name: (R)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propanoic acid) belongs to the aryloxyphenoxypropionate (AOPP) chemical family, characterized by a phenoxy-propanoate backbone substituted with a quinoxaline ring system . Its molecular formula C22H22ClN3O5\text{C}_{22}\text{H}_{22}\text{ClN}_{3}\text{O}_{5} confers both lipophilic and polar properties, facilitating foliar absorption and systemic translocation . The chiral center at the C2 position of the propanoic acid moiety is critical for herbicidal activity, with the (R)-enantiomer exhibiting 10–100× greater efficacy than the (S)-form .

Stereochemical and Structural Features

X-ray crystallography reveals that propaquizafop adopts a planar conformation due to conjugation between the quinoxaline ring and phenoxy group. The 6-chloro substituent on the quinoxaline ring enhances membrane permeability, while the propanoic acid moiety enables binding to acetyl-CoA carboxylase (ACCase) . The molecule’s log KowK_{\text{ow}} of 3.8–4.2 indicates moderate hydrophobicity, balancing phloem mobility and cuticular penetration.

Table 1: Key Physicochemical Properties of Propaquizafop

PropertyValueSource
Molecular weight443.88 g/mol
Melting point-45.7°C
Boiling point81.6°C
Vapor pressure (25°C)2.6×1052.6 \times 10^{-5} Pa
Water solubility (20°C)0.3 mg/L
Octanol-water partitionlogKow=3.9\log K_{\text{ow}} = 3.9

Mode of Action and Biochemical Targets

ACCase Inhibition Mechanism

Propaquizafop selectively inhibits plastidic acetyl-CoA carboxylase (ACCase; EC 6.4.1.2), a key enzyme in fatty acid biosynthesis. The herbicide competitively binds to the carboxyltransferase domain of ACCase, with KiK_i values ranging from 0.03–0.12 μM in sensitive grasses . This interaction blocks malonyl-CoA production, disrupting cell membrane formation in meristematic tissues . Resistance mutations (e.g., Ile-1781-Leu in ACCase) reduce binding affinity by altering the herbicide’s orientation within the active site .

Systemic Translocation and Metabolism

Following foliar application, propaquizafop is rapidly absorbed (t₅₀ < 2 hr) and translocated acropetally via the phloem . In planta metabolism involves ester hydrolysis to the active acid form, followed by conjugation with glucose or glutathione . Soil microorganisms further degrade the compound to 6-chloroquinoxalin-2-ol (major metabolite) and 6-chloro-3-hydroxyquinoxaline, both exhibiting <1% herbicidal activity of the parent molecule .

Agricultural Applications and Use Patterns

Crop Selectivity and Weed Spectrum

Propaquizafop controls key grass weeds (e.g., Lolium rigidum, Echinochloa crus-galli) at application rates of 50–100 g a.i./ha . Crop selectivity in broad-leaved species arises from rapid metabolic inactivation: soybean cytochrome P450 enzymes hydroxylate the quinoxaline ring within 6–12 hr, reducing phytotoxicity . Recent trials in Panax ginseng demonstrated effective weed suppression at 750 mL/ha (10% EC formulation) without compromising root yield .

Table 2: Registered Formulations and Application Rates

FormulationConcentrationCropsApplication Rate
Longhorn EC100 g/LSugarbeet, oilseed rape0.5–1.0 L/ha
Agil SC120 g/LSoybean, sunflower0.4–0.8 L/ha
Propaquizafop 10%100 g/LGinseng, vegetables0.75–1.5 L/ha

Environmental Fate and Degradation Dynamics

Soil and Aquatic Persistence

Propaquizafop exhibits moderate soil persistence with a field DT50DT_{50} of 8–15 days . Degradation follows first-order kinetics (R2=0.890.97R^2 = 0.89–0.97), primarily via microbial oxidation of the propanoic acid side chain . The compound’s low water solubility (0.3 mg/L) limits leaching, with KocK_{oc} values of 850–1,200 mL/g indicating strong adsorption to organic matter .

Photolytic and Hydrolytic Stability

Under UV irradiation (λ = 290–400 nm), aqueous propaquizafop undergoes 90% degradation within 48 hr, forming 6-chloroquinoxaline-2,3-diol as the primary photoproduct . Hydrolysis is pH-dependent, with DT50DT_{50} values of 30 days (pH 4), 7 days (pH 7), and <1 day (pH 9) . These pathways minimize long-term environmental accumulation.

Table 3: Environmental Degradation Parameters

MediumDT50DT_{50} (days)Major Metabolites
Aerobic soil8–156-chloroquinoxalin-2-ol
Aquatic sediment5–106-chloro-3-hydroxyquinoxaline
Plant tissue5–8Propanoic acid conjugates

Ecotoxicological Profile and Non-Target Impacts

Aquatic Organisms

The herbicide shows moderate toxicity to Daphnia magna (48-hr EC₅₀ = 2.1 mg/L) but low risk to fish (96-hr LC₅₀ > 10 mg/L) . Chronic exposure models predict negligible effects on aquatic communities at typical application rates (PEC/PNEC < 0.1) .

Soil Microbiota and Beneficial Arthropods

Field studies indicate transient inhibition of nitrifying bacteria (25–30% reduction in NH₄⁺ oxidation at 1× rate), with full recovery within 21 days . Pollinator risk is minimal (oral LD₅₀ > 100 μg/bee), though adjuvant additives may enhance contact toxicity .

Table 4: Ecotoxicity Endpoints for Propaquizafop

SpeciesEndpointValue (mg/L)Risk Classification
Oncorhynchus mykiss96-hr LC₅₀>10Low
Apis mellifera48-hr LD₅₀>100Low
Eisenia fetida14-day EC₅₀28Moderate

Residue Analysis and Dietary Risk Assessment

Analytical Methodologies

Recent advancements in HPLC-MS/MS enable simultaneous quantification of propaquizafop and four metabolites in complex matrices like ginseng . The method achieves LOQs of 0.01–0.05 mg/kg with 71.6–107.1% recovery, facilitating compliance monitoring .

Human Exposure Scenarios

Chronic exposure assessments in ginseng consumers show risk quotients (RQ) of 1.13–1.15%, well below the 100% safety threshold . Theoretical maximum daily intake (TMDI) calculations estimate 0.008–0.012 mg/kg bw/day, representing <5% of the ADI (0.025 mg/kg bw/day) .

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